Methyl 6-fluorosulfonylnaphthalene-2-carboxylate
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Overview
Description
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate is an organic compound with the molecular formula C12H9FO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a methyl ester and a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluorosulfonylnaphthalene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a naphthalene derivative. One common method involves the reaction of naphthalene-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 6-fluorosulfonylnaphthalene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chlorosulfonylnaphthalene-2-carboxylate
- Methyl 6-bromosulfonylnaphthalene-2-carboxylate
- Methyl 6-iodosulfonylnaphthalene-2-carboxylate
Uniqueness
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s unique properties, making it valuable in specific applications where other halogenated derivatives may not be suitable.
Properties
IUPAC Name |
methyl 6-fluorosulfonylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVBSZTVNMAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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